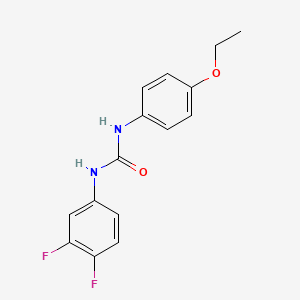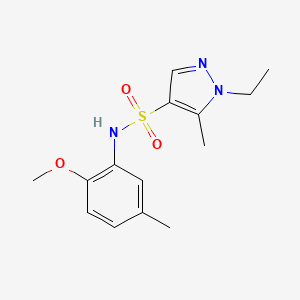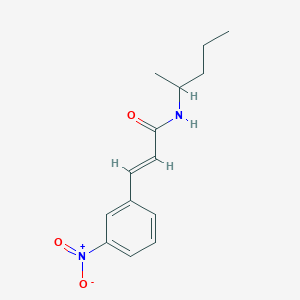
N-(3,4-difluorophenyl)-N'-(4-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-N'-(4-ethoxyphenyl)urea, also known as DFEU, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DFEU has been found to have several biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mecanismo De Acción
The mechanism of action of N-(3,4-difluorophenyl)-N'-(4-ethoxyphenyl)urea involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. This leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antiviral activities, this compound has also been found to have antioxidant and neuroprotective effects. This compound has been shown to reduce oxidative stress and protect against neuronal damage in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3,4-difluorophenyl)-N'-(4-ethoxyphenyl)urea is its broad spectrum of biological activities, which makes it a potential therapeutic agent for various diseases. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of clinical trials to evaluate its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-(3,4-difluorophenyl)-N'-(4-ethoxyphenyl)urea. One direction is to improve its solubility and bioavailability through the development of novel formulations. Another direction is to evaluate its safety and efficacy in clinical trials for the treatment of various diseases, including cancer, inflammatory diseases, and viral infections. Additionally, further studies are needed to investigate its mechanism of action and identify potential targets for drug development.
Métodos De Síntesis
N-(3,4-difluorophenyl)-N'-(4-ethoxyphenyl)urea can be synthesized through a multi-step process involving the reaction of 3,4-difluoroaniline with ethyl 4-aminobenzoate, followed by the reaction of the resulting intermediate with phosgene and ethylamine. The final product is obtained through purification and crystallization steps.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-N'-(4-ethoxyphenyl)urea has been extensively studied for its potential as an antitumor agent. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
In addition to its antitumor effects, this compound has also been found to have anti-inflammatory and antiviral activities. This compound inhibits the production of inflammatory cytokines and chemokines, which makes it a potential treatment option for inflammatory diseases such as rheumatoid arthritis. This compound has also been found to inhibit the replication of several viruses, including influenza and hepatitis B virus.
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c1-2-21-12-6-3-10(4-7-12)18-15(20)19-11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBESZGVXOCIMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-nitro-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5430303.png)
![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5430315.png)
![(4aS*,8aR*)-1-butyl-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5430327.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5430335.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B5430348.png)
![1-(2-furoyl)-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5430354.png)


![1-(2-chloro-4-fluorobenzyl)benzo[cd]indol-2(1H)-one](/img/structure/B5430371.png)
![7-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5430373.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5430377.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5430384.png)
![N-allyl-N'-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5430396.png)